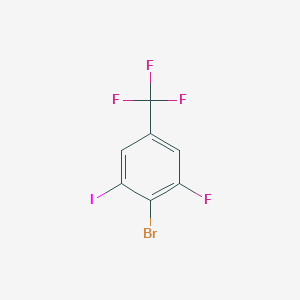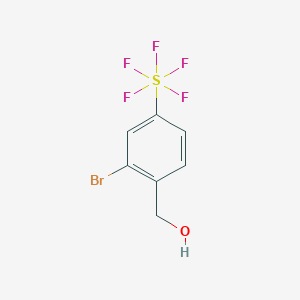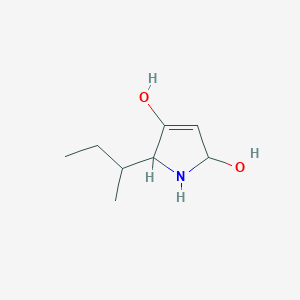
5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol is an organic compound characterized by a pyrrole ring substituted with a secondary butyl group and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the sec-Butyl Group: The secondary butyl group can be introduced via Friedel-Crafts alkylation, where the pyrrole ring reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a fully saturated pyrrole ring.
Substitution: The secondary butyl group and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for hydroxyl group substitution.
Major Products
Oxidation: Formation of 5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-dione.
Reduction: Formation of 5-(sec-Butyl)-2,5-dihydro-1H-pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural pyrrole-containing compounds makes it a useful tool for probing biological systems.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development. Its potential as an antioxidant or anti-inflammatory agent is of particular interest.
Industry
In industrial applications, this compound can be used in the synthesis of polymers, dyes, and other materials. Its reactivity and functional groups make it versatile for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-dione: Similar structure but with ketone groups instead of hydroxyl groups.
5-(tert-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol: Similar structure but with a tertiary butyl group instead of a secondary butyl group.
5-(sec-Butyl)-1H-pyrrole-2,4-diol: Similar structure but without the dihydro modification.
Uniqueness
5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol is unique due to its specific substitution pattern and the presence of both hydroxyl groups and a secondary butyl group
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
5-butan-2-yl-2,5-dihydro-1H-pyrrole-2,4-diol |
InChI |
InChI=1S/C8H15NO2/c1-3-5(2)8-6(10)4-7(11)9-8/h4-5,7-11H,3H2,1-2H3 |
Clave InChI |
KHTPRTOLOHPPGY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1C(=CC(N1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((3AS,4R,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N'-((perfluorophenyl)methylene)pentanehydrazide](/img/structure/B12857489.png)



![3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid](/img/structure/B12857532.png)
![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857543.png)
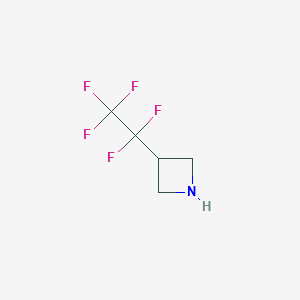
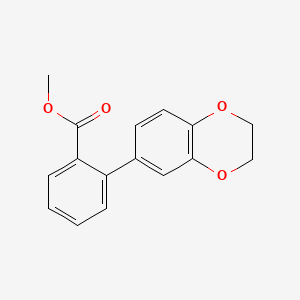

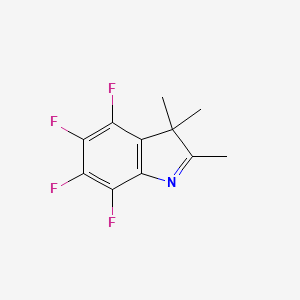
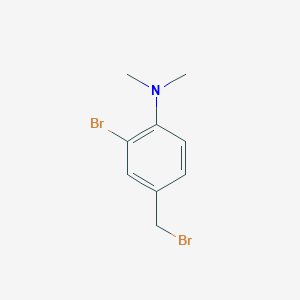
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857581.png)
